(1S)-1-(2-tert-butylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-tert-butylphenyl)ethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-tert-butylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-tert-butylphenylacetic acid.
Reduction: The carboxylic acid group of 2-tert-butylphenylacetic acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-tert-butylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro, halogenated, or sulfonated derivatives
Scientific Research Applications
(1S)-1-(2-tert-butylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (1S)-1-(2-tert-butylphenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-methylphenyl)ethan-1-amine
- (1S)-1-(2-ethylphenyl)ethan-1-amine
- (1S)-1-(2-isopropylphenyl)ethan-1-amine
Uniqueness
(1S)-1-(2-tert-butylphenyl)ethan-1-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-1-(2-tert-butylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 |
InChI Key |
XIPZRYDPIMXDMH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=CC=C1C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.